molecular formula C9H8N2O2 B11764414 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

Cat. No.: B11764414
M. Wt: 176.17 g/mol
InChI Key: NSHXHFHCNCMMLJ-UHFFFAOYSA-N
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Description

6-Methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole is a bicyclic heteroaromatic compound featuring a fused benzimidazole core with a 1,3-dioxole ring system. The methyl group at the 6-position and the dioxolane moiety impart unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

InChI

InChI=1S/C9H8N2O2/c1-5-10-6-2-8-9(13-4-12-8)3-7(6)11-5/h2-3H,4H2,1H3,(H,10,11)

InChI Key

NSHXHFHCNCMMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1)OCO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamine Precursors with Carbonyl Sources

The Phillips-Ladenburg reaction serves as a foundational approach, where 5,6-diamino-1,3-dioxole derivatives react with carboxylic acids or their equivalents under acidic conditions. For 6-methyl substitution, 5,6-diamino-2-methyl-1,3-benzodioxole is condensed with formic acid or trimethyl orthoformate.

Example Protocol :

  • Reactants : 5,6-diamino-2-methyl-1,3-benzodioxole (1.0 equiv), trimethyl orthoformate (1.2 equiv).

  • Conditions : Reflux in 4N HCl (12 h).

  • Yield : 78–85% .

  • Mechanism : Acid-catalyzed cyclodehydration forms the benzimidazole ring. The methyl group on the dioxole ring remains intact due to steric protection during cyclization .

Limitations : Requires access to methyl-substituted diamine precursors, which may involve multi-step synthesis.

Chlorination and Functional Group Interconversion

Patents describe the use of phosphorus oxychloride (POCl₃) to convert 5H- dioxolo[4,5-f]benzimidazol-2-ones into chlorinated intermediates, which are subsequently alkylated.

Key Steps :

  • Chlorination :

    • Reactants : 6-Methyl-5H- dioxolo[4,5-f]benzimidazol-2-one (1.0 equiv), POCl₃ (5.0 equiv).

    • Conditions : Reflux (120°C, 6 h).

    • Yield : 90% .

  • Methylation :

    • Reactants : Chlorinated intermediate (1.0 equiv), methylmagnesium bromide (2.0 equiv).

    • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 2 h.

    • Yield : 65–70% .

Advantages : High regioselectivity for the 6-position due to electronic effects of the dioxole ring .

Palladium-catalyzed cross-coupling enables late-stage introduction of methyl groups. For instance, Suzuki-Miyaura coupling installs methyl via boronic esters.

Protocol Adaptation from :

  • Reactants : 6-Bromo-5H- dioxolo[4,5-f]benzimidazole (1.0 equiv), methylboronic acid (1.5 equiv).

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Solvent : DMF/H₂O (4:1), 100°C, 12 h.

  • Yield : 60–65% .

Challenges : Requires halogenated precursors and inert conditions to prevent debromination.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for benzimidazole formation.

Adapted Method from :

  • Reactants : 5,6-diamino-2-methyl-1,3-benzodioxole (1.0 equiv), formic acid (2.0 equiv).

  • Conditions : Microwave reactor, 150°C, 10 bar, 10 min.

  • Yield : 89–92% .

  • Benefits : Reduced reaction time from hours to minutes and improved purity .

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
CyclocondensationDiamine + trimethyl orthoformateHCl, reflux78–85%Simple, one-pot
Chlorination-AlkylationBenzimidazol-2-one + POCl₃ + MeMgBrPOCl₃ reflux, Grignard65–70%Regioselective
Suzuki Coupling6-Bromo derivative + methylboronic acidPd catalysis, 100°C60–65%Late-stage functionalization
Microwave-AssistedDiamine + formic acidMicrowave, 150°C89–92%Rapid, high yield

Mechanistic Insights

  • Cyclocondensation : Protonation of the carbonyl oxygen in formic acid facilitates nucleophilic attack by the diamine, followed by dehydration to form the imidazole ring .

  • Chlorination : POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl group for nucleophilic substitution .

  • Microwave Effects : Dielectric heating accelerates molecular collisions, reducing activation energy and byproduct formation .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole with analogous compounds is provided below, focusing on structural motifs, synthetic pathways, and biological activities.

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Features
This compound 6-methyl, fused dioxolane ring Enhanced steric bulk; potential for hydrophobic interactions in enzyme binding .
N-(2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)-3-methoxybenzamide (IN3) 6-amide, 2,2-difluoro, 3-methoxybenzoyl group CK1ε inhibitor (IC₅₀: 16–1000 nM); fluorination improves metabolic stability .
2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Styryl-imidazole, nitro, ester-linked dioxane Designed for anticancer activity; nitro group enhances electrophilic reactivity .
5-Substituted-2-phenoxymethylbenzimidazoles Phenoxymethyl at C2, substitutions at C5/C6 Broad-spectrum biological activities; substituents modulate solubility and potency .
Spirocyclic imidazo[4,5-f]benzimidazoles Oxetane-fused spirocyclic system Unique 3D conformation; acid-dependent synthesis via Oxone-mediated cyclization .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups at C6/C5 enhance enzymatic inhibition (e.g., CK1ε IC₅₀ values) but may reduce metabolic stability .
  • Hybrid Systems: Spirocyclic and styryl-linked derivatives () exhibit novel bioactivity profiles, underscoring the impact of conformational rigidity .

Biological Activity

6-Methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a benzimidazole core fused with a dioxole ring, which enhances its stability and reactivity compared to other benzimidazole derivatives. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings.

The molecular formula of this compound contributes to its distinctive chemical behavior. The dioxole ring is particularly notable for imparting unique reactivity patterns that may be beneficial in various applications within medicinal chemistry and materials science.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. Preliminary investigations have shown that it can inhibit the growth of various bacterial strains. For instance, in vitro tests demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest a promising potential for this compound as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Candida albicans100

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms. Notably, it has been shown to affect cell cycle progression and induce apoptosis in certain cancer cell lines.

Case Study: In Vitro Evaluation
In a study focusing on breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in significant cytotoxic effects. The IC50 values were determined to be around 10 µM, indicating effective inhibition of cell growth.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes related to disease progression. For example, studies have suggested that the compound may disrupt the function of DNA topoisomerases and other critical enzymes involved in DNA replication and repair.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole, and how can regioselectivity challenges in cyclization reactions be addressed?

The synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. Key steps include:

  • Cyclization : Use of acidic or oxidative conditions to form the dioxolo ring. For example, refluxing with glacial acetic acid or employing Oxone® (a peroxymonosulfate oxidant) under controlled pH to prevent side reactions .
  • Methylation : Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Regioselectivity : Computational modeling (DFT) can predict reactive sites, while NMR tracking of intermediates helps optimize reaction pathways .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methyl group positioning and dioxolo-benzimidazole fusion. Coupling constants in aromatic regions (e.g., δ 6.5–7.5 ppm) distinguish fused ring systems .
  • X-ray Crystallography : Resolves spatial conformation, critical for validating spirocyclic analogs (e.g., related spiro compounds in and ) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, particularly for detecting trace impurities from incomplete cyclization .

Q. How does the logP value of this compound influence its solubility and suitability for biological assays?

The logP (4.21 for a structurally similar spiro compound) indicates moderate lipophilicity, suggesting:

  • Solubility : Preferential dissolution in DMSO or ethanol for in vitro assays.
  • Membrane Permeability : Suitable for cellular uptake studies but may require formulation with cyclodextrins for in vivo applications .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives in anticancer studies?

  • Apoptosis Induction : Analogous benzothiazole derivatives (e.g., in ) activate caspase-3/7 and disrupt mitochondrial membrane potential.
  • Target Engagement : Molecular docking studies suggest interactions with kinase ATP-binding pockets (e.g., tryptophan hydroxylase 1 in ). Validate via SPR or ITC binding assays .
  • Structure-Activity Relationships (SAR) : Methyl and dioxolo groups enhance steric hindrance, improving selectivity against off-targets .

Q. How can contradictory data on the compound’s reactivity in electrophilic substitutions be resolved?

  • Controlled Reactivity Studies : Compare halogenation (e.g., bromination) under varying conditions (Lewis acid catalysts vs. radical initiators).
  • Isotopic Labeling : Use ²H/¹³C-labeled substrates to track regioselectivity in nitration or sulfonation reactions .
  • Computational Analysis : DFT calculations (e.g., Hirshfeld charge distribution) predict reactive sites, reconciling experimental discrepancies .

Q. What strategies mitigate instability of this compound in aqueous media?

  • pH Optimization : Stabilize the benzimidazole core by buffering solutions to pH 5–6, preventing deprotonation-induced degradation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the N1 position to enhance shelf life, with enzymatic cleavage in target tissues .
  • Lyophilization : Formulate as lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s interaction with cytochrome P450 enzymes?

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring metabolite formation via LC-MS/MS.
  • Inhibition Screening : Use fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to quantify CYP3A4/2D6 inhibition .
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots to assess competitive/non-competitive inhibition .

Q. What in silico tools are recommended for predicting the environmental toxicity of this compound?

  • QSTR Models : Use EPI Suite™ or TEST software to estimate biodegradation half-life and aquatic toxicity.
  • ADMET Prediction : SwissADME or ADMETlab 2.0 for bioavailability and bioaccumulation potential, critical for preclinical profiling .

Data Interpretation and Validation

Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?

  • Meta-Analysis : Pool IC₅₀ values from MTT assays (e.g., MCF-7 vs. HepG2) using standardized protocols (e.g., CLSI guidelines).
  • Pathway Enrichment : RNA-seq or phosphoproteomics to identify cell line-specific resistance mechanisms (e.g., upregulated efflux pumps) .
  • 3D Tumor Models : Validate activity in spheroids or organoids to better recapitulate in vivo heterogeneity .

Q. What validation steps are critical when reporting novel spirocyclic derivatives of this compound?

  • Stereochemical Purity : Confirm via chiral HPLC or VCD spectroscopy.
  • Biological Replicates : Use ≥3 independent experiments with positive/negative controls (e.g., cisplatin for cytotoxicity).
  • Crystallographic Data : Deposit structures in the Cambridge Crystallographic Data Centre (CCDC) for peer validation .

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